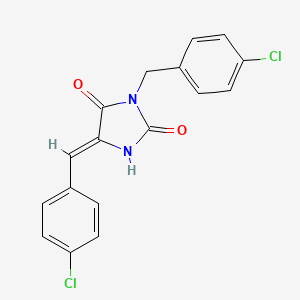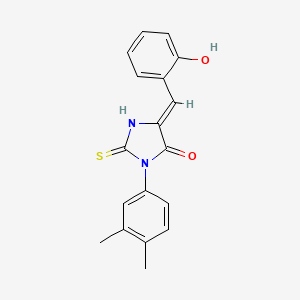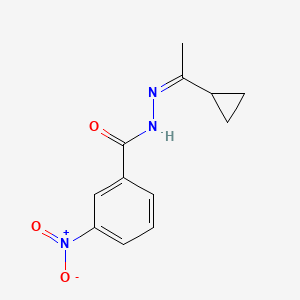
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors play a crucial role in synaptic plasticity, learning, and memory. DMQX has been extensively studied due to its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to the receptor's ion channel and prevents the influx of calcium ions, which are responsible for the excitatory response. This blockade of the ion channel reduces the excitotoxicity caused by excessive glutamate release and protects neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the severity of seizures in animal models of epilepsy and to protect neurons from damage caused by ischemia and stroke. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and to enhance synaptic plasticity and learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has several advantages for use in lab experiments. It is a potent and specific antagonist of the AMPA receptor subtype, making it an excellent tool for investigating the role of glutamate receptors in neurological disorders. It is also relatively easy to synthesize and has a long shelf life. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime. One area of interest is the development of more potent and selective AMPA receptor antagonists with fewer side effects. Another area of research is the investigation of the role of glutamate receptors in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research on the potential therapeutic applications of this compound in humans, including its safety and efficacy in clinical trials.
Métodos De Síntesis
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime can be synthesized by the reaction of 2,5-dimethyl-1,4-benzoquinone with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a yellow crystalline powder.
Aplicaciones Científicas De Investigación
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has been widely used in scientific research to study the role of glutamate receptors in various neurological disorders. It has been shown to be effective in blocking the excitotoxicity caused by excessive glutamate release, which is a common feature of many neurological disorders. This compound has also been used to investigate the mechanisms underlying synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-11-16(19)13(2)10-15(12)18-21-17(20)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3/b9-8+,18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJPFXXSBQHXNP-QZCFRGDJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C=CC2=CC=CC=C2)C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)/C=C/C2=CC=CC=C2)/C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)




![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)
![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)
![1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine](/img/structure/B5910672.png)

![2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}](/img/structure/B5910680.png)
